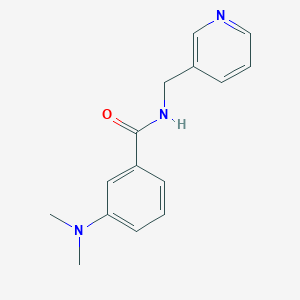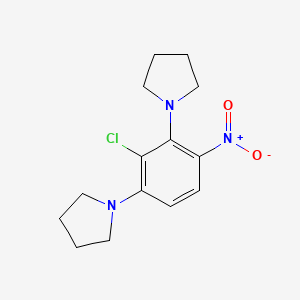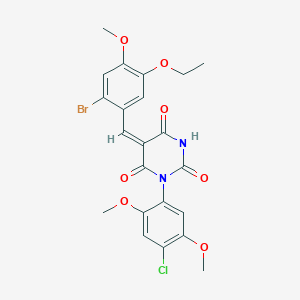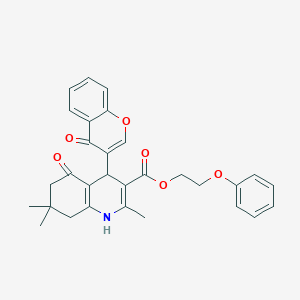![molecular formula C11H10N2O3 B5196304 methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)
methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate, also known as Methyl 2-(2-cyanophenylamino)-3-oxo-3-phenylpropanoate, is a chemical compound that belongs to the class of α-ketoamides. It is widely used in scientific research for its diverse applications in the field of medicinal chemistry, drug discovery, and development.
Mechanism of Action
The exact mechanism of action of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, it has been shown to inhibit the replication of several viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It exhibits a wide range of pharmacological activities, making it a versatile tool for drug discovery and development. However, it also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
The future directions for research on methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate are numerous. One possible direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug discovery. Additionally, the synthesis of novel derivatives of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate could lead to the discovery of new pharmacological activities and therapeutic agents.
Synthesis Methods
The synthesis of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate involves the reaction of ethyl cyanoacetate with 2-aminobenzonitrile in the presence of sodium ethoxide. The product obtained is then treated with methyl iodide to yield methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate. The overall reaction scheme is shown below:
Scientific Research Applications
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has been extensively used in scientific research for its diverse applications in the field of medicinal chemistry, drug discovery, and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. It has also been used as a scaffold for the design and synthesis of novel therapeutic agents.
properties
IUPAC Name |
methyl 3-(2-cyanoanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)6-10(14)13-9-5-3-2-4-8(9)7-12/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCBDEJPHFPJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)


![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)

![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide](/img/structure/B5196307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)
